molecular formula C11H13BrN2O B8198592 (R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8198592
M. Wt: 269.14 g/mol
InChI Key: UIYNKZRZVDJOPI-JTQLQIEISA-N
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Description

®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromopyridine moiety and an isopropyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with isopropylamine, followed by cyclization using a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or THF.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxazolone derivatives.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyridin-2-yl)-4,5-dihydrooxazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrothiazole: Contains a thiazole ring instead of an oxazole ring, which can lead to different chemical and biological properties.

Uniqueness

®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its specific combination of a bromopyridine moiety and an isopropyl group attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4R)-2-(5-bromopyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYNKZRZVDJOPI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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